6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine
CAS No.: 1215953-19-7
Cat. No.: VC2591240
Molecular Formula: C10H11BrN2
Molecular Weight: 239.11 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine - 1215953-19-7](/images/structure/VC2591240.png)
Specification
CAS No. | 1215953-19-7 |
---|---|
Molecular Formula | C10H11BrN2 |
Molecular Weight | 239.11 g/mol |
IUPAC Name | 6-bromo-2,3,8-trimethylimidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C10H11BrN2/c1-6-4-9(11)5-13-8(3)7(2)12-10(6)13/h4-5H,1-3H3 |
Standard InChI Key | REVPKIBATBQTRS-UHFFFAOYSA-N |
SMILES | CC1=CC(=CN2C1=NC(=C2C)C)Br |
Canonical SMILES | CC1=CC(=CN2C1=NC(=C2C)C)Br |
Introduction
6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine is a heterocyclic organic compound characterized by its imidazo[1,2-a]pyridine structure, which includes three methyl groups and a bromine atom attached to the aromatic ring. This compound has a molecular formula of C9H9BrN2 and a molecular weight of approximately 225.09 g/mol . It is recognized for its potential biological activities and applications in medicinal chemistry, particularly in the development of drugs targeting various diseases.
Biological Activities and Applications
Research on 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine indicates that it exhibits notable biological activities, including potential antimicrobial properties and interactions with biological receptors. It has been studied as an antagonist for certain receptors and has shown promising results in binding affinity studies, particularly with the melanin-concentrating hormone receptor 1. The compound's structural features contribute to its interaction with biological targets, making it a candidate for further pharmacological studies.
Comparison with Similar Compounds
6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine shares structural similarities with other compounds within the imidazo[1,2-a]pyridine family. A comparison of these compounds highlights their unique features and potential biological activities:
Compound Name | Structure | Unique Features |
---|---|---|
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine | Similar to 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine but with fewer methyl groups | Potential for different biological activity due to reduced methyl substitution |
6-Bromo-3-methylimidazo[1,2-a]pyridine | Lacks methyl groups at positions 2 and 8 | May exhibit different receptor interactions due to reduced steric hindrance |
5-Methylimidazo[1,2-a]pyridine | Lacks bromine; used in food safety studies | Different applications due to absence of bromine |
Synthesis and Storage
Several synthetic pathways have been developed to produce 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine. The compound should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C to maintain its stability .
Research Findings and Therapeutic Potential
Studies on imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The imidazo[1,2-a]pyridine scaffold is recognized for its drug-like properties and potential as a therapeutic agent in medicinal chemistry . While specific data on 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine's efficacy against TB is limited, its structural similarity to active compounds suggests potential therapeutic applications.
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